

# Introduction: The Strategic Value of a Functionalized Pyrimidine Core

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## Compound of Interest

Compound Name: 5-Iodo-2,4-dimethoxypyrimidine

Cat. No.: B1296177

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The pyrimidine ring is a cornerstone scaffold in a vast array of biologically active compounds, from nucleic acids (cytosine, thymine, uracil) to a multitude of approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. However, the true potential of this scaffold is unlocked through precise functionalization, enabling the exploration of chemical space and the optimization of pharmacological activity.

**5-Iodo-2,4-dimethoxypyrimidine** (CAS: 52522-99-3) represents a strategically designed intermediate for this purpose.<sup>[1]</sup> The molecule incorporates three key features:

- **The Pyrimidine Core:** A proven pharmacophore present in numerous antiviral and anticancer agents.<sup>[2][3]</sup>
- **Methoxy Groups (C2, C4):** These electron-donating groups modulate the reactivity of the ring and can serve as handles for further modification or as critical interaction points with biological targets.
- **The Iodo Group (C5):** This is the molecule's primary asset for synthetic diversification. The carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts (e.g., palladium), making it an exceptional leaving group for a wide range of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the direct and efficient formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis.<sup>[4]</sup>

This guide will provide the technical detail necessary to effectively synthesize, handle, and utilize this powerful synthetic intermediate.

## Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is a prerequisite for its effective and safe use in a laboratory setting.

### Physicochemical Properties

The key identifying and physical properties of **5-Iodo-2,4-dimethoxypyrimidine** are summarized below.

Property	Value	Source(s)
CAS Number	52522-99-3	[1][5]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> IN <sub>2</sub> O <sub>2</sub>	[1][6]
Molecular Weight	266.04 g/mol	[1][6]
IUPAC Name	5-iodo-2,4-dimethoxypyrimidine	[6]
Appearance	White to light yellow crystalline powder	[7]
Melting Point	69-75 °C	[5][8]
Boiling Point	328.7 ± 52.0 °C (Predicted)	[8]
Solubility	Soluble in Chloroform, Dichloromethane	[8]
SMILES	<chem>COC1=NC(=NC=C1)OC</chem>	[6]
InChIKey	KNTMOGOYRYYUIE-UHFFFAOYSA-N	[1]

## GHS Safety and Hazard Information

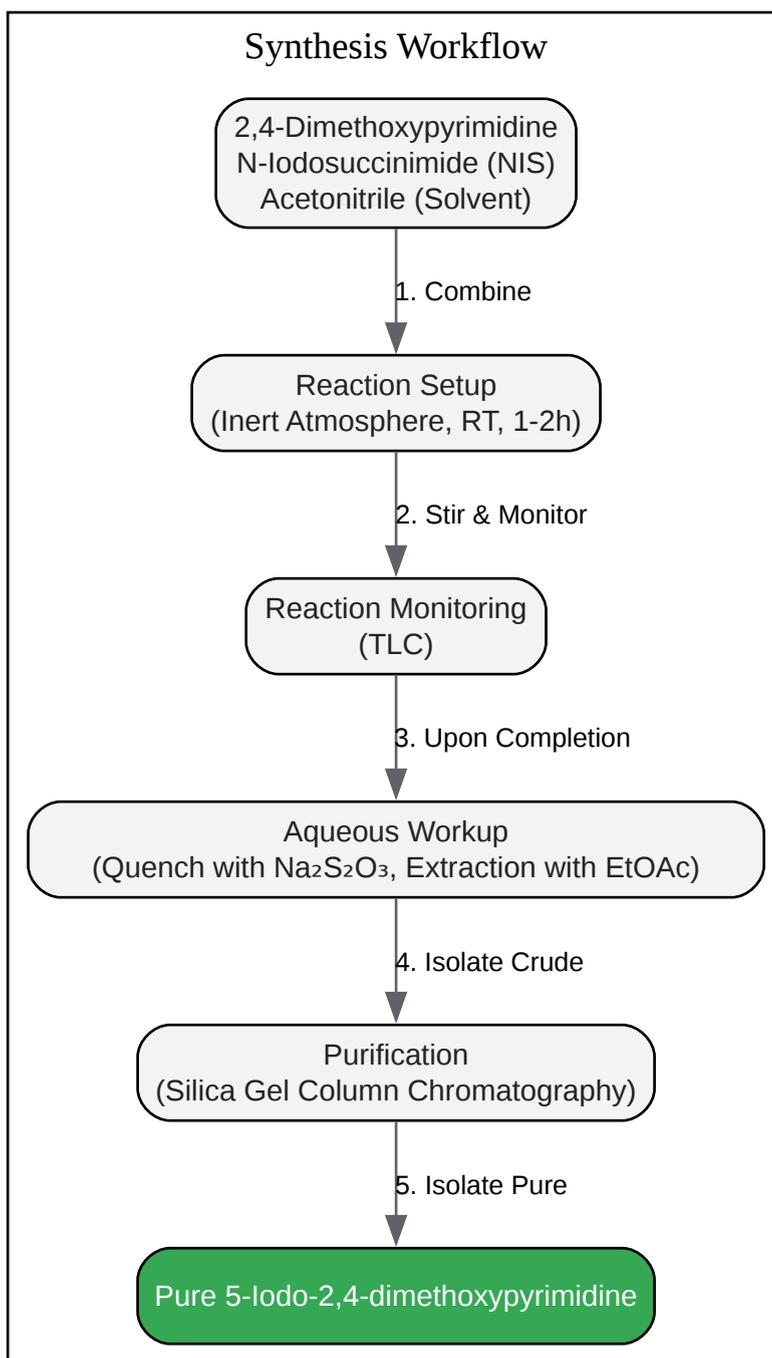
**5-Iodo-2,4-dimethoxypyrimidine** is an irritant and requires careful handling in a controlled laboratory environment.[\[6\]](#)[\[9\]](#)

GHS Information	Details	Source(s)
Pictogram	<a href="#">[6]</a>	
Signal Word	Warning	<a href="#">[6]</a> <a href="#">[9]</a>
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	<a href="#">[6]</a> <a href="#">[9]</a>
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up.	<a href="#">[9]</a> <a href="#">[10]</a>
Storage	Keep in a dark, dry, and well-ventilated place. For long-term stability, store in a freezer at or below -20°C. <a href="#">[8]</a> <a href="#">[10]</a>	

## Synthesis and Purification Protocol

Principle: The synthesis of **5-Iodo-2,4-dimethoxypyrimidine** is readily achieved via an electrophilic aromatic substitution reaction. The starting material, 2,4-dimethoxypyrimidine, is an electron-rich heterocycle due to the activating effect of the two methoxy groups. The C5 position is the most nucleophilic and is therefore the primary site of substitution. N-

Iodosuccinimide (NIS) serves as a mild and efficient source of electrophilic iodine ( $I^+$ ), making it an ideal reagent for this transformation.[4] The reaction is typically performed in an aprotic solvent like acetonitrile.



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Caption: General workflow for the synthesis and purification of **5-Iodo-2,4-dimethoxypyrimidine**.

## Detailed Experimental Protocol

- **Reaction Setup:** To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethoxypyrimidine (1.0 eq).
- **Solvent Addition:** Dissolve the starting material in dry acetonitrile (approx. 0.2 M concentration).
- **Reagent Addition:** Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion. The use of a slight excess of NIS ensures complete consumption of the starting material.
- **Reaction:** Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes), visualizing with a UV lamp. The product spot should appear, and the starting material spot should diminish.
- **Quenching:** Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) to quench any remaining NIS and iodine.
- **Extraction:** Wash the organic layer sequentially with saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford **5-Iodo-2,4-dimethoxypyrimidine** as a white or pale yellow solid.

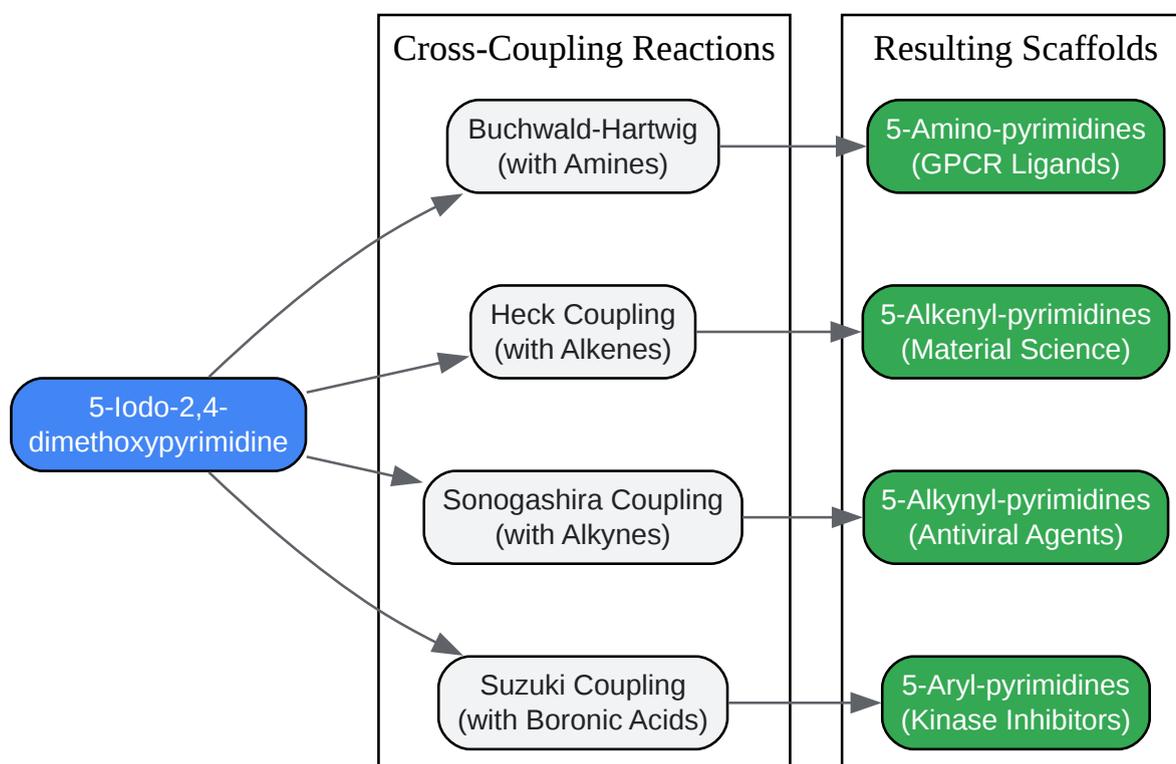
## Structural Elucidation and Characterization

Confirmation of the product's identity and purity is achieved using standard spectroscopic techniques.

- $^1\text{H}$  NMR Spectroscopy: The proton NMR spectrum is simple and diagnostic. It is expected to show three distinct singlets:
  - A singlet for the C6-H proton ( $\sim\delta$  8.0-8.5 ppm).
  - Two singlets for the two diastereotopic methoxy ( $-\text{OCH}_3$ ) groups ( $\sim\delta$  3.9-4.1 ppm).
- $^{13}\text{C}$  NMR Spectroscopy: The carbon spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The C5 carbon directly attached to the iodine will show a characteristic signal at a higher field (lower ppm) than expected due to the heavy-atom effect.
- Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a prominent molecular ion peak ( $\text{M}^+$ ) at  $m/z \approx 266$ . The presence of iodine, which is monoisotopic, simplifies the pattern.

## Core Applications in Medicinal Chemistry

The primary utility of **5-Iodo-2,4-dimethoxypyrimidine** is as a versatile scaffold for building more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. This approach is central to the synthesis of novel drug candidates targeting a range of diseases.[\[2\]](#)  
[\[11\]](#)

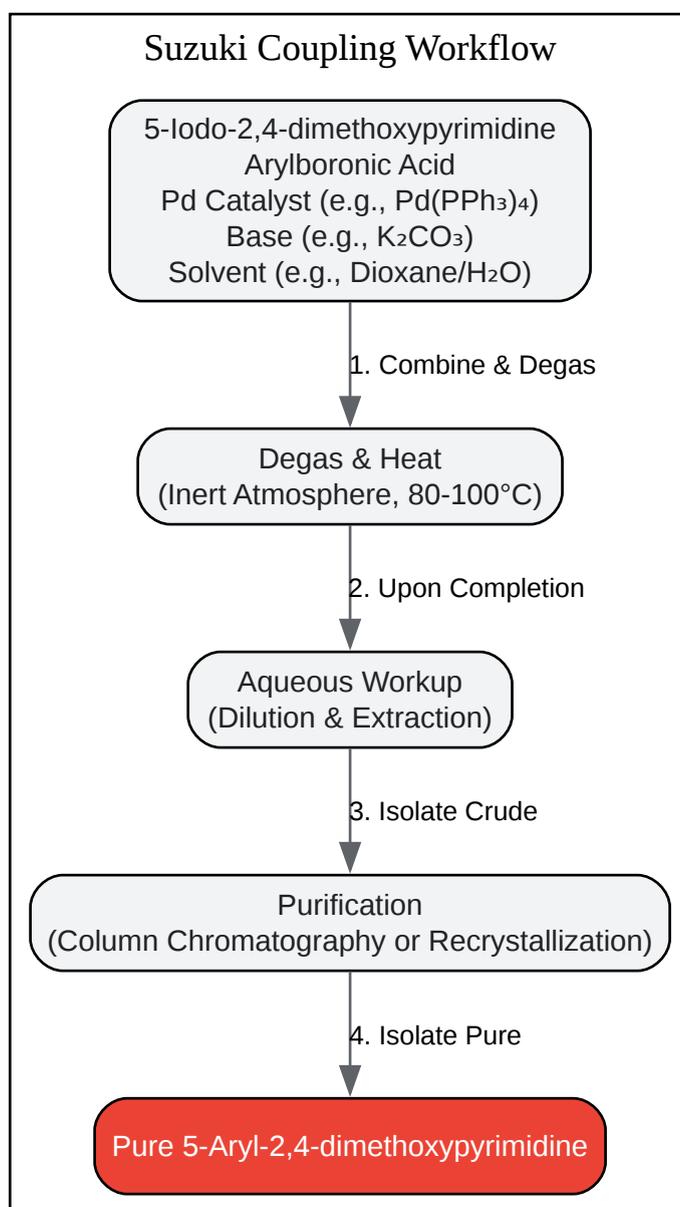


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Caption: Role of **5-Iodo-2,4-dimethoxypyrimidine** as a central hub for synthetic diversification.

## Example Protocol: Suzuki-Miyaura Cross-Coupling

Principle: The Suzuki reaction is a powerful method for forming C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds. It involves the reaction of an organohalide (**5-Iodo-2,4-dimethoxypyrimidine**) with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.



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Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

- **Reaction Setup:** In a reaction vessel, combine **5-Iodo-2,4-dimethoxypyrimidine** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 eq), and a base such as K<sub>2</sub>CO<sub>3</sub> (2.0-3.0 eq).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture like Dioxane/H<sub>2</sub>O (e.g., 4:1 ratio).

- **Degassing:** Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
- **Heating:** Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting iodide.
- **Workup:** Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate. Purify the resulting crude product by column chromatography or recrystallization to yield the 5-aryl-2,4-dimethoxypyrimidine derivative.

## Conclusion

**5-Iodo-2,4-dimethoxypyrimidine** is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery and chemical biology research. Its well-defined reactivity, straightforward synthesis, and the critical placement of the iodine atom provide a reliable and efficient entry point into vast libraries of novel pyrimidine derivatives. The protocols and data presented in this guide underscore its value and provide a solid foundation for its application in the synthesis of the next generation of bioactive molecules.

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